9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-benzoate
Description
9-Fluoro-2',16β-dihydro-11β,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate (CAS: 72149-75-8; EINECS: 276-390-3) is a synthetic glucocorticoid derivative with a molecular formula of C₂₉H₃₁FN₂O₅ and a molecular weight of 506.56 g/mol . Its structure features a pyrazole ring fused to the steroid core at positions 17 and 16, a fluorine atom at position 9, hydroxyl groups at positions 11β and 21, and a benzoate ester at position 21.
Properties
CAS No. |
72149-75-8 |
|---|---|
Molecular Formula |
C29H31FN2O5 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] benzoate |
InChI |
InChI=1S/C29H31FN2O5/c1-26-11-10-20(33)12-18(26)8-9-21-22-13-19-15-31-32-29(19,27(22,2)14-23(34)28(21,26)30)24(35)16-37-25(36)17-6-4-3-5-7-17/h3-7,10-12,15,19,21-23,32,34H,8-9,13-14,16H2,1-2H3/t19-,21-,22-,23-,26-,27-,28-,29-/m0/s1 |
InChI Key |
YWTIJHCSZXMGSE-SHDXIFLFSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(NN=C4)C(=O)COC(=O)C5=CC=CC=C5)CCC6=CC(=O)C=C[C@@]63C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(NN=C4)C(=O)COC(=O)C5=CC=CC=C5)CCC6=CC(=O)C=CC63C)F)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction via Cyclocondensation
The fused pyrazole system is typically synthesized through cyclocondensation of a 1,3-diketone precursor with hydrazine derivatives. A representative protocol involves:
- Precursor Preparation : 17-Ketopregna-1,4-diene-3,20-dione is treated with ethyl formate under basic conditions to yield a 16-formyl intermediate.
- Hydrazine Cyclization : Reaction with methylhydrazine in ethanol at 60°C for 8 hours induces cyclization, forming the pyrazole ring (72% yield).
- Stereochemical Refinement : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the 16,17 double bond to establish the 16β-configuration.
Critical Parameters :
Fluorination at C9
Comparative Analysis of Synthetic Pathways
| Route | Key Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| A | Microbial hydroxylation → DAST fluorination | 22 | 98.5 | Low |
| B | Sharpless dihydroxylation → Selectfluor® | 45 | 99.8 | High |
| C | Enzymatic esterification → Pd-mediated coupling | 38 | 99.2 | Moderate |
Route B emerges as the most efficient, combining high stereoselectivity with scalability. Critical impurities include 9,11-difluoro byproducts (≤0.3%) and C20 epimers (≤0.7%).
GMP production (as referenced in) necessitates:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on steroidal structures.
Biology: Researchers investigate its potential as a ligand for steroid receptors.
Medicine: It is explored for its anti-inflammatory and immunosuppressive properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom enhances its binding affinity and selectivity. The pyrazole ring contributes to its unique pharmacological profile by modulating the receptor’s activity. These interactions lead to various biological effects, including anti-inflammatory and immunosuppressive actions .
Comparison with Similar Compounds
Table 1: Structural Features of Key Corticosteroid Derivatives
Key Structural Insights :
- Ring Systems : The pyrazole ring (target compound) vs. oxazole (deflazacort) alters metabolic stability. Pyrazole derivatives are less prone to acetal cleavage compared to budesonide’s butylidenedioxy group .
- Fluorination: 9-Fluoro substitution (target compound, betamethasone) enhances glucocorticoid receptor binding compared to non-fluorinated analogs like prednisolone .
Pharmacological Activity
Table 2: Comparative Anti-inflammatory Potency
*Potency normalized to prednisolone (=1×).
Activity Insights :
- The target compound’s potency exceeds deflazacort but is lower than betamethasone, likely due to betamethasone’s 16β-methyl group enhancing receptor binding .
- Budesonide’s high potency in respiratory conditions is attributed to its acetal group, which resists hepatic metabolism .
Metabolic Pathways
Table 3: Metabolic Stability and Major Metabolites
Metabolic Insights :
- The target compound’s benzoate ester is hydrolyzed slower than budesonide’s acetal group, prolonging activity .
- Deflazacort’s oxazole ring remains intact during metabolism, unlike budesonide’s acetal cleavage .
Pharmacokinetic Profiles
Biological Activity
9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-benzoate is a synthetic steroid compound with significant biological activity. Its structure includes a fluorinated moiety and a pyrazole ring, which contribute to its pharmacological properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H31FN2O5
- Molecular Weight : 458.52 g/mol
- CAS Number : 72149-72-5
The compound exhibits characteristics typical of glucocorticoids, which are known for their anti-inflammatory and immunosuppressive effects. The presence of the fluorine atom enhances its biological activity and stability compared to non-fluorinated analogs .
9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione acts primarily through binding to glucocorticoid receptors (GR). This interaction leads to the modulation of gene expression involved in inflammatory processes. The compound is known to:
- Inhibit the expression of pro-inflammatory cytokines.
- Suppress the activation of immune cells.
- Regulate metabolic processes related to inflammation and stress response .
Biological Activities
The compound has shown a wide range of biological activities:
Anti-inflammatory Activity
Research indicates that the compound effectively reduces inflammation in various models. It has been utilized in formulations aimed at treating conditions such as asthma and allergies. The anti-inflammatory effects are attributed to its ability to inhibit inflammatory mediators and cytokines .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. It has demonstrated activity against both gram-positive and gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.01 mg/mL against Staphylococcus aureus .
Anticancer Activity
The pyrazole moiety is often associated with anticancer properties. Compounds similar to 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole have been studied for their effects on various cancer cell lines. Initial findings suggest potential efficacy in breast cancer models by inducing apoptosis in cancer cells .
Case Studies
- Case Study on Inflammation :
- A study evaluated the efficacy of 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole in a murine model of asthma. Results showed significant reduction in airway hyperresponsiveness and inflammatory cell infiltration compared to control groups.
- Antimicrobial Efficacy :
- In vitro tests against MRSA strains demonstrated that this compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as an alternative treatment for resistant infections.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Clobetasol | C22H29ClO5 | Potent topical glucocorticoid |
| Betamethasone | C22H29FO5 | Widely used anti-inflammatory agent |
| Dexamethasone | C22H29FO5 | Effective in various inflammatory conditions |
The unique structure of 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole distinguishes it from other glucocorticoids due to its specific hydroxylation pattern and the incorporation of the pyrazole ring .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can purity be validated?
The synthesis typically involves multi-step functionalization of pregna-diene precursors. Fluorination at C9 and esterification at C21 (e.g., benzoate) require regioselective protection/deprotection strategies. Purity validation should combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect residual solvents or byproducts. Structural confirmation via - and -NMR is critical, focusing on shifts for the pyrazole ring (δ 7.5–8.5 ppm) and benzoate ester (δ 7.8–8.2 ppm) .
Q. How can researchers confirm the stereochemical configuration at C16β and C11β?
X-ray crystallography is the gold standard for absolute stereochemical determination. Alternatively, NOESY NMR can reveal spatial proximity between H11β and H16β protons. Comparative analysis with known derivatives (e.g., 16α-methyl analogs in ) via circular dichroism (CD) may also differentiate β-configurations .
Q. What in vitro assays are suitable for preliminary assessment of anti-inflammatory activity?
Use LPS-induced nitric oxide (NO) production inhibition assays in RAW 264.7 macrophages, as demonstrated for structurally related pyrazolo-pregna-dienes (IC values reported in low micromolar ranges). Parallel testing of glucocorticoid receptor (GR) binding affinity via fluorescence polarization assays can clarify mechanistic pathways .
Advanced Research Questions
Q. How do contradictory bioactivity results arise between in vitro and in vivo models for this compound?
Discrepancies often stem from pharmacokinetic factors like poor oral bioavailability or rapid metabolism of the C21 benzoate group. To address this, conduct metabolite profiling (LC-MS/MS) in plasma/tissue homogenates. Compare results with synthetic metabolites (e.g., free 21-hydroxyl analogs from ) to identify active/inactive forms .
Q. What experimental designs mitigate confounding variables in assessing isomer-specific activity?
Adopt a split-plot factorial design (as in ) to test variables: (1) isomer type (α vs. β configurations at C16/C11), (2) dose-response relationships, and (3) time-course effects. Use ANOVA with post-hoc Tukey tests to isolate isomer contributions to potency or toxicity .
Q. How can computational modeling predict interactions with glucocorticoid receptors?
Molecular docking (e.g., AutoDock Vina) against the GR ligand-binding domain (PDB: 1M2Z) can highlight key interactions, such as hydrogen bonding with Gln570 or hydrophobic contacts with C21 benzoate. Validate predictions via alanine-scanning mutagenesis in HEK293 cells expressing GR mutants .
Q. What strategies resolve spectral overlap in NMR analysis of complex mixtures?
Employ -NMR to exploit the compound’s fluorine substituent as a unique reporter. For overlapping -NMR signals, use 2D techniques like HSQC or HMBC to correlate protons with distinct or nuclei .
Methodological Challenges
Q. How to address instability of the C21 benzoate ester during storage?
Lyophilization under inert atmosphere (N) with cryoprotectants (trehalose) improves stability. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and quantify hydrolyzed products using UPLC-PDA .
Q. What analytical techniques differentiate between oxidation products at the 1,4-diene moiety?
LC-MS with high-resolution Q-TOF detection can identify oxidation byproducts (e.g., epoxides or hydroxylated derivatives). Complementary use of IR spectroscopy detects carbonyl stretching shifts (C3/C20 ketones vs. oxidized intermediates) .
Q. How to design ecotoxicology studies for environmental persistence assessment?
Follow OECD Guidelines 307/308: Use soil/water microcosms spiked with the compound, and quantify degradation half-lives via LC-MS. Test biotic/abiotic transformation pathways by comparing sterile vs. non-sterile systems .
Data Interpretation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
